molecular formula C24H16F5NO4 B557291 Fmoc-pentafluoro-L-phenylalanine CAS No. 205526-32-5

Fmoc-pentafluoro-L-phenylalanine

Cat. No.: B557291
CAS No.: 205526-32-5
M. Wt: 477.4 g/mol
InChI Key: DLOGILOIJKBYKA-KRWDZBQOSA-N
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Description

Fmoc-pentafluoro-L-phenylalanine (CAS: 205526-32-5) is a non-natural amino acid derivative featuring a pentafluorophenyl (C₆F₅) side-chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₄H₁₆F₅NO₄, with a molecular weight of 477.38 g/mol . This compound is widely used in peptide synthesis, hydrogel formation, and as a reference material in surface analysis techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) . The pentafluoro substitution enhances hydrophobicity and electron-withdrawing effects, promoting strong π-π interactions and self-assembly into amyloid-like fibrils or mucus-like gels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-pentafluoro-L-phenylalanine typically involves the protection of the amino group of pentafluoro-L-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pentafluorophenyl group undergoes regioselective substitution due to the electron-withdrawing effects of fluorine atoms.

Reaction Reagents/Conditions Products
Amine substitutionPrimary amines, DMF/NaH, 25–60°CPara-substituted derivatives (e.g., aminated analogs)
Thiol substitutionThiols, K₂CO₃, DMF, 40°CThioether-linked conjugates (used in bioconjugation)
Hydroxide substitutionNaOH (aq.), 70°CHydroxyl-substituted phenylalanine derivatives (low yield due to steric hindrance)

Key Findings :

  • Substitution occurs preferentially at the para-position due to reduced steric hindrance .
  • Reaction rates depend on solvent polarity and base strength (e.g., NaH > K₂CO₃) .

Hydrolysis Reactions

The difluoromethyl (-CF₂-) group in Fmoc-Pff derivatives is susceptible to hydrolysis under acidic or basic conditions:

Condition Reagents Products
Aqueous HF48% HF, 25°C, 24h4-(Pentafluorophosphato-carbonyl)-phenylalanine (PFPC-Phe)
Alkaline hydrolysisNaOH (aq.), 100°CDegraded fluorinated byproducts (limited utility)

Mechanism :

  • HF cleaves the C–F bond in the CF₂ group, forming a carbonyl via intermediate geminal diol .

Oxidation and Reduction

The Fmoc group and aromatic ring influence redox behavior:

Reaction Reagents Outcome
OxidationKMnO₄, H₂O/acetone, 0°CPartial oxidation of the phenyl ring (low yield)
ReductionLiAlH₄, THF, -78°CReduction of ester groups (preserves fluorine substituents)

Notes :

  • Fluorine atoms stabilize the ring against strong oxidants, limiting reaction progress.

Peptide Coupling Reactions

Fmoc-Pff is used in solid-phase peptide synthesis (SPPS) via Fmoc deprotection and carbodiimide coupling:

Step Reagents Conditions
Fmoc deprotection20% piperidine/DMF2 × 10 min, RT
ActivationHATU/DIEA, DMF20 min, RT
CouplingResin-bound peptide, 2h, RTIncorporation into peptide chains

Yield : >95% coupling efficiency reported for Fmoc-Pff in SPPS .

Radiofluorination

Fmoc-Pff derivatives are precursors for ¹⁸F-labeled compounds in PET imaging:

Method Reagents Products
Direct fluorination[¹⁸F]F₂ or [¹⁸F]AcOF, TFAo-, m-, p-¹⁸F-phenylalanine isomers (72.5:13.9:13.6 ratio)
Isotope exchange[¹⁸F]-TBA, DMF, 130°C¹⁸F-labeled Fmoc-Pff derivatives (43% yield)

Applications : Radiopharmaceuticals for cancer imaging .

Self-Assembly Behavior

Fmoc-Pff forms nanostructures driven by non-covalent interactions:

Property Observation
SolventAqueous solutions (pH 3–9)
StructureNanofibers (10–50 nm diameter)
Driving Forcesπ-π stacking, hydrophobic interactions
Critical Concentration0.01–30 mg/mL (lower critical concentration than non-fluorinated analogs)

Applications : Drug delivery systems and hydrogels .

Comparative Reactivity with Halogenated Analogs

Compound Reactivity
Fmoc-2,6-dichloro-L-PheSlower SNAr due to lower electronegativity of Cl vs. F
Fmoc-3,5-difluoro-L-PheHigher regioselectivity in substitution reactions
Fmoc-L-PheNo SNAr reactivity (lacks fluorine substituents)

Key Insight : Fluorine’s electronegativity and small atomic radius enhance both reactivity and stability in Fmoc-Pff .

Scientific Research Applications

Peptide Synthesis

Overview
Fmoc-pentafluoro-L-phenylalanine is predominantly utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences enhances the stability and bioactivity of the resulting peptides due to the unique properties imparted by the fluorinated side chain.

Key Benefits

  • Stability : The fluorinated structure increases resistance to enzymatic degradation.
  • Bioactivity : Enhances the interaction of peptides with biological targets.

Case Study
Recent advancements in Fmoc SPPS have led to improved methodologies for synthesizing complex peptides. For instance, the use of this compound has been reported to facilitate the synthesis of cyclic peptides with enhanced therapeutic potential .

Drug Development

Overview
In medicinal chemistry, this compound serves as a crucial building block for developing drug candidates with improved pharmacokinetic properties.

Key Benefits

  • Selectivity : The fluorinated moiety can enhance the selectivity of drug interactions.
  • Efficacy : Improves absorption and distribution characteristics of pharmaceutical compounds.

Data Table: Pharmacokinetic Improvements

Compound TypeImprovement AreaObserved Effect
Fluorinated Drug CandidatesAbsorption RateIncreased by up to 30%
Peptide TherapeuticsStability in SerumExtended half-life by 50%

Bioconjugation

Overview
this compound is employed in bioconjugation techniques to create targeted therapies and diagnostic agents, particularly in oncology.

Key Applications

  • Targeted Drug Delivery : Enhances specificity towards cancer cells.
  • Diagnostic Imaging Agents : Improves contrast and targeting capabilities in imaging techniques.

Case Study
A study demonstrated the successful use of this compound in conjugating peptides to monoclonal antibodies, resulting in targeted delivery systems that showed a significant increase in tumor localization compared to non-fluorinated counterparts .

Material Science

Overview
The unique properties of this compound contribute to advancements in material science, particularly in developing materials with enhanced chemical resistance and thermal stability.

Key Applications

  • Coatings and Electronics : Utilized in creating durable coatings that resist environmental degradation.
  • Nanotechnology : Employed in fabricating nanostructures with specific functionalities.

Data Table: Material Properties

Material TypeProperty EnhancedMeasurement Method
CoatingsChemical ResistanceASTM D3359 (Adhesion Test)
NanostructuresThermal StabilityDifferential Scanning Calorimetry

Mechanism of Action

The mechanism of action of Fmoc-pentafluoro-L-phenylalanine involves its interaction with biological molecules through hydrophobic and π-π interactions. The Fmoc group enhances the compound’s ability to form stable complexes with proteins and enzymes. At low concentrations, it can inhibit bacterial growth by entering cells and reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, altering membrane permeability and integrity, which can kill Gram-positive bacteria .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Fmoc-L-phenylalanine Phenyl (C₆H₅) C₂₄H₂₁NO₄ 387.43 Base compound; forms hydrogels with flexible networks .
Fmoc-4-fluoro-L-phenylalanine 4-Fluorophenyl (C₆H₄F) C₂₄H₂₀FNO₄ 405.42 Mono-fluoro substitution; moderate enhancement in self-assembly .
Fmoc-pentafluoro-L-phenylalanine Pentafluorophenyl (C₆F₅) C₂₄H₁₆F₅NO₄ 477.38 Strongest hydrophobic/π-π interactions; forms viscous gels .
Fmoc-3-trifluoromethyl-L-phenylalanine 3-CF₃-phenyl C₂₅H₁₈F₃NO₄ 453.41 Bulkier substituent; affects steric hindrance and solubility .
Fmoc-α-Me-L-Phe-OH α-methyl group C₂₅H₂₃NO₄ 401.45 Methylation at α-carbon; alters backbone conformation .
Fmoc-L-tyrosine (Fmoc-Tyr) 4-hydroxyphenyl (C₆H₄OH) C₂₄H₂₁NO₅ 403.43 Hydroxyl group enables hydrogen bonding; stronger hydrogels than Fmoc-Phe .

Functional Comparisons

Self-Assembly and Hydrogelation

  • This compound : Exhibits rapid self-assembly into fibrillar networks due to the electron-deficient pentafluorophenyl group, which enhances hydrophobic and π-stacking interactions. Forms gels at liquid-liquid interfaces (e.g., perfluorodecalin/water) .
  • Fmoc-L-phenylalanine : Forms hydrogels with lower storage moduli (G’ ≈ 10³ Pa) and more flexible networks, allowing large molecules (e.g., dyes with 5 nm radius) to diffuse freely .
  • Halogenated Derivatives (F, Cl, Br): Mono-halogenation (e.g., 4-F, 3-Cl) improves self-assembly efficiency. Meta-substitutions (e.g., 3-Br) slow gelation kinetics but increase mechanical rigidity .
  • Fmoc-Tyr : Generates hydrogels with G’ > 10⁴ Pa due to hydrogen bonding from the hydroxyl group. Restricts diffusion of larger molecules .

Physicochemical Properties

Property Fmoc-Phe Fmoc-F5-Phe Fmoc-Tyr Fmoc-3-CF3-Phe
Solubility Moderate Low Moderate Very low
Hydrophobicity Low Very high Moderate High
Gelation Time Slow (hrs) Fast (mins) Moderate Slow
Storage Modulus (G’) ~10³ Pa ~10⁴ Pa ~10⁴ Pa ~10³ Pa

Biological Activity

Fmoc-pentafluoro-L-phenylalanine (Fmoc-Pff) is a fluorinated amino acid that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug design, protein engineering, and nanotechnology. This article explores the biological activity of Fmoc-Pff, examining its synthesis, self-assembly behavior, and implications for therapeutic applications.

Fmoc-Pff is a derivative of L-phenylalanine where five fluorine atoms replace hydrogen atoms on the phenyl ring. This modification enhances the compound's hydrophobicity and alters its electronic properties, which can influence protein stability and interactions. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used for protecting amino acids during peptide synthesis, allowing for controlled assembly of peptides and proteins.

2. Synthesis of Fmoc-Pff

The synthesis of Fmoc-Pff typically involves the following steps:

  • Protection of the Amino Group : The amino group of phenylalanine is protected using the Fmoc group.
  • Fluorination : The aromatic ring is fluorinated through various synthetic pathways, often utilizing fluorinating agents or reagents that introduce fluorine at specific positions on the phenyl group.

The resulting compound can then be purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.

3. Self-Assembly Behavior

Fmoc-Pff exhibits remarkable self-assembly properties, forming nanostructures in solution. These structures are driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions.

Table 1: Self-Assembly Characteristics of Fmoc-Pff

PropertyObservation
Assembly TypeNanofibers
Driving Forcesπ-π Stacking, Hydrogen Bonds
Solvent ConditionsAqueous solutions
Concentration Range0.01 - 30 mg/mL

Research indicates that at low concentrations, molecules exhibit free movement in solution, while higher concentrations lead to aggregation and enhanced supramolecular interactions .

4.1 Interaction with Proteins

The incorporation of Fmoc-Pff into peptides can significantly affect their biological activity:

  • Stability : The presence of fluorinated phenylalanines has been shown to enhance the thermal stability of proteins by promoting hydrophobic interactions .
  • Enzymatic Activity : Fluorination can alter enzyme kinetics by modifying substrate binding affinity and catalytic efficiency .

4.2 Antibacterial Properties

Studies have demonstrated that Fmoc-protected peptides can form hydrogels that encapsulate silver nanoparticles, exhibiting antibacterial properties. This application is particularly relevant for developing materials for biomedical uses .

Case Study 1: Anticancer Applications

Fmoc-Pff has been explored in the context of anticancer therapies. Its incorporation into peptide-based drugs has shown promise in stabilizing therapeutic proteins, thereby enhancing their efficacy against cancer cells .

Case Study 2: Nanotechnology Applications

Research on self-assembled structures formed from Fmoc-Pff has led to potential applications in drug delivery systems. The ability to form stable nanofibers allows for controlled release mechanisms that could improve therapeutic outcomes .

6. Conclusion

This compound represents a significant advancement in the field of biochemistry and materials science due to its unique properties and versatile applications. Its ability to enhance protein stability, facilitate self-assembly into nanostructures, and exhibit biological activity opens new avenues for research in drug design and therapeutic applications.

Q & A

Basic Research Questions

Q. How is Fmoc-pentafluoro-L-phenylalanine incorporated into solid-phase peptide synthesis (SPPS)?

  • Methodology : Utilize Fmoc-based SPPS protocols. Deprotect the Fmoc group with 20% piperidine in DMF, followed by coupling using activators like HBTU/HOBt and bases (e.g., DIPEA) . Monitor coupling efficiency via Kaiser or chloranil tests. Purify the final peptide via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight with MALDI-TOF or ESI-MS .

Q. What analytical techniques are recommended to assess the purity and stability of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC (≥97% purity threshold) with UV detection at 260 nm (Fmoc absorption) .
  • Stability : Perform accelerated degradation studies under varying pH and temperature conditions. Monitor decomposition via TLC (silica gel, chloroform/methanol) or LC-MS .
  • Structural confirmation : Employ 1^1H/19^{19}F NMR in deuterated DMSO or CDCl3 to verify fluorine substitution patterns .

Q. How should this compound be stored to maintain integrity?

  • Methodology : Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation. Pre-dissolve in anhydrous DMF or DMSO for immediate use in synthesis .

Advanced Research Questions

Q. How can matrix effects in SIMS depth profiling of this compound-containing materials be mitigated?

  • Methodology :

  • Normalization : Use internal standards (e.g., Irganox 1010) and normalize secondary ion signals to reference layers .
  • Cross-validation : Combine ToF-SIMS with XPS to quantify composition discrepancies caused by matrix effects (e.g., reduced C6F5<sup>−</sup> ion yield in mixed layers) .
  • Beam conditions : Optimize Ar2300<sup>+</sup> sputtering energy (5 keV) to minimize roughening artifacts .

Q. What strategies optimize the self-assembly of this compound for antibacterial biomaterials?

  • Methodology :

  • Solvent screening : Test aqueous/organic solvent ratios (e.g., DMSO/water) to tune fibril morphology .
  • Halogen engineering : Compare para/meta fluorine substitution analogs to enhance π-stacking and hydrogel rigidity (rheology: G’ > 1 kPa) .
  • Bioactivity assays : Quantify bacterial inhibition (MIC values) against S. mutans using disk diffusion or broth microdilution .

Q. How can contradictory data in layered organic material composition be resolved?

  • Methodology :

  • Multi-technique approach : Use XPS for quantitative elemental analysis (C/F ratios) and ToF-SIMS for molecular specificity .
  • Interlaboratory calibration : Follow VAMAS protocols to standardize sputtering rates and ion yields across instruments .
  • Error modeling : Apply matrix effect correction factors derived from mixed-layer reference samples .

Q. What role do halogen substituents play in modulating the hydrogelation kinetics of this compound derivatives?

  • Methodology :

  • Kinetic studies : Monitor self-assembly via time-resolved fluorescence (ThT binding) or CD spectroscopy (β-sheet formation) .
  • Steric/electronic analysis : Compare halogenated analogs (F, Cl, Br) using DFT calculations to correlate substitution position with aggregation enthalpy .

Q. Methodological Considerations Table

TechniqueApplicationKey ParametersReferences
Reverse-phase HPLCPurity assessmentC18 column, 0.1% TFA in H2O/ACN gradient
ToF-SIMSDepth profiling25 keV Bi3<sup>+</sup> primary ions, Ar2300<sup>+</sup> sputtering
RheometryHydrogel characterizationOscillatory frequency sweep (0.1–10 Hz), 1% strain
XPSQuantitative layer analysisAl Kα source, charge neutralization

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGILOIJKBYKA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942735
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-32-5
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-pentafluoro-L-phenylalanine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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